5,5-Dimethylmorpholine-2-carbonitrile
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Overview
Description
5,5-Dimethylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C₇H₁₂N₂O. It is a derivative of morpholine, characterized by the presence of two methyl groups at the 5-position and a nitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylmorpholine-2-carbonitrile typically involves the reaction of 5,5-dimethylmorpholine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the nitrile group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
5,5-Dimethylmorpholine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with biological molecules such as enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylmorpholine-2-carbonitrile
- 2-Morpholinecarbonitrile
- 5,5-Dimethylmorpholine
Uniqueness
5,5-Dimethylmorpholine-2-carbonitrile is unique due to the presence of two methyl groups at the 5-position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
5,5-dimethylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(2)5-10-6(3-8)4-9-7/h6,9H,4-5H2,1-2H3 |
InChI Key |
PAVWPDHCKUIXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C#N)C |
Origin of Product |
United States |
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